Tolmetin-d3

Descripción general

Descripción

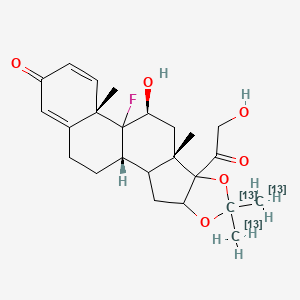

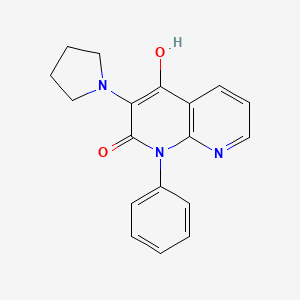

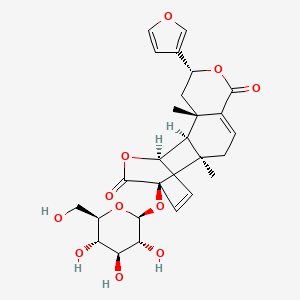

Tolmetin-d3, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . The molecular formula of Tolmetin-d3 is C₁₅H₁₂D₃NO₃ .

Synthesis Analysis

The synthesis of Tolmetin involves high-yielding electrophilic substitution followed by Wolf−Kishner reduction .

Molecular Structure Analysis

The sodium salt of the C₁₅H₁₂D₃NO₃ organic anion exists in the crystal as a 1:2 hydrate .

Chemical Reactions Analysis

Tolmetin undergoes metabolic activation leading to the formation of reactive acylating derivatives that transacylate glutathione .

Physical And Chemical Properties Analysis

Tolmetin-d3 is a member of pyrroles, a monocarboxylic acid, and an aromatic ketone. It has a molecular weight of 257.28 g/mol .

Aplicaciones Científicas De Investigación

1. In Vitro Release and In Vivo Performance of Tolmetin from Topical Gel Formulations

Specific Scientific Field

Pharmaceutical Sciences, Drug Delivery, and Pharmacology

Summary

This study investigates the suitability of various gel bases containing tolmetin for topical application. Researchers evaluated different gel formulations, including Pluronic F-127, various grades of Carbopol, and cellulosic polymers. The goal was to assess drug release characteristics, viscosity, and anti-inflammatory activity.

Methods and Experimental Procedures

Results and Outcomes

3. Solubility Measurement of Tolmetin

Specific Scientific Field

Pharmaceutical Chemistry and Solubility Studies

Summary

This study focused on measuring the solubility of tolmetin, a non-steroidal anti-inflammatory drug.

Methods and Experimental Procedures

Results and Outcomes

These studies highlight the diverse applications of tolmetin-d3, ranging from topical gel formulations to suppositories and solubility studies. Each application contributes valuable insights for drug development and therapeutic use.

Safety And Hazards

Tolmetin may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use. Tolmetin is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. NSAIDs, including Tolmetin, cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Direcciones Futuras

While Tolmetin has been used for many years to treat pain and inflammation, there is still much to learn about this drug. Future research may focus on better understanding its mechanism of action, potential side effects, and interactions with other drugs. It’s also important to continue studying the long-term effects of Tolmetin use .

Propiedades

IUPAC Name |

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676161 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolmetin-d3 | |

CAS RN |

1184998-16-0 | |

| Record name | [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)